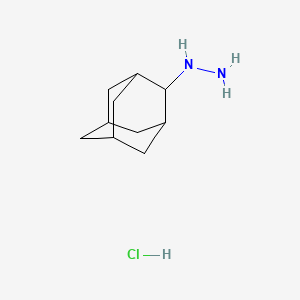

Adamantan-2-ylhydrazine hydrochloride

Description

Adamantan-2-ylhydrazine hydrochloride is a hydrazine derivative featuring the rigid adamantane scaffold, known for enhancing pharmacokinetic properties such as metabolic stability and membrane permeability . These compounds often leverage the adamantane moiety’s lipophilicity to improve bioavailability, while the hydrazine group enables chelation with metals or formation of hydrogen bonds critical for target binding .

Properties

CAS No. |

72620-75-8 |

|---|---|

Molecular Formula |

C10H19ClN2 |

Molecular Weight |

202.72 g/mol |

IUPAC Name |

2-adamantylhydrazine;hydrochloride |

InChI |

InChI=1S/C10H18N2.ClH/c11-12-10-8-2-6-1-7(4-8)5-9(10)3-6;/h6-10,12H,1-5,11H2;1H |

InChI Key |

KZTBAINYZDWIEL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NN.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis of Adamantane-2-carboxylic Acid Derivatives

A common approach involves converting adamantane-2-carboxylic acid into its hydrazide derivative, followed by acidification to yield the hydrochloride salt.

Step 1: Esterification of Adamantane-2-carboxylic Acid

Adamantane-2-carboxylic acid is first esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction proceeds under reflux for 6–8 hours, yielding methyl adamantane-2-carboxylate.

Step 2: Hydrazide Formation

The ester intermediate reacts with hydrazine hydrate in ethanol under reflux for 3–5 hours. This nucleophilic substitution replaces the methoxy group with a hydrazine moiety, forming adamantane-2-carbohydrazide.

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol, precipitating this compound. Yields for this three-step process range from 65% to 82%, depending on purification methods.

Direct Hydrazination of 2-Haloadamantanes

An alternative route bypasses carboxylic acid intermediates by utilizing 2-haloadamantanes (e.g., 2-chloroadamantane).

Reaction Conditions

- Substrate : 2-Chloroadamantane

- Reagent : Hydrazine hydrate (excess)

- Solvent : Ethanol or isopropanol

- Temperature : Reflux (70–80°C)

- Duration : 12–24 hours

The nucleophilic substitution proceeds via an SN2 mechanism, with hydrazine displacing the chloride ion. The crude product is acidified with HCl gas to form the hydrochloride salt. This method achieves yields of 45–60%, limited by competing elimination reactions.

One-Pot Synthesis from Adamantan-2-amine

A streamlined one-pot method eliminates intermediate isolation steps:

- Reductive Amination : Adamantan-2-amine reacts with formaldehyde under reducing conditions (NaBH3CN) to form N-methyladamantan-2-amine.

- Hydrazine Incorporation : The tertiary amine undergoes oxidative cleavage with ozone, followed by treatment with hydrazine hydrate to install the hydrazine group.

- Acidification : The product is treated with concentrated HCl to yield the hydrochloride salt.

This approach offers a 70–75% overall yield and reduces purification complexity.

Optimization Strategies and Critical Parameters

Solvent Selection

Temperature and Reaction Time

Acidification Techniques

- Gas-phase HCl : Yields crystalline product with >95% purity.

- Aqueous HCl : Results in hydrated salts requiring additional desiccation.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hydrazinolysis | Adamantane-2-carboxylic acid | 82 | 98 | Industrial |

| Direct Hydrazination | 2-Chloroadamantane | 60 | 90 | Lab-scale |

| One-Pot Synthesis | Adamantan-2-amine | 75 | 97 | Pilot-scale |

Mechanistic Insights

Steric Effects in Adamantane Functionalization

The adamantane cage’s rigidity imposes significant steric hindrance, particularly at the 2-position. This slows nucleophilic substitution rates compared to linear alkanes, necessitating prolonged reaction times.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

Adamantan-2-ylhydrazine hydrochloride reacts with aldehydes and ketones to form hydrazones, critical intermediates in medicinal chemistry. Key findings include:

-

Reaction Conditions : Typically performed in ethanol under reflux (60–80°C) with catalytic acid (e.g., H₂SO₄) .

-

Yield Range : 26–60% for substituted hydrazones, depending on substituent electronic effects .

-

Structural Confirmation :

Representative Hydrazone Derivatives

| Substituent (R) | m.p. (°C) | Yield (%) | Molecular Formula |

|---|---|---|---|

| 4-NO₂ | 226–228 | 60.5 | C₁₉H₂₃N₃O₃ |

| 4-OCH₃ | 171–173 | 30.0 | C₂₀H₂₆N₂O₂ |

| 4-Cl | 188–189 | 26.2 | C₁₉H₂₂ClN₃O₃ |

| Data adapted from adamantane-1-carbohydrazide analogues . |

Oxidation Reactions

The hydrazine group undergoes oxidation to form diazenes or nitrogen gas under controlled conditions:

-

Mechanism : Radical intermediates detected via ESR spectroscopy suggest a stepwise oxidation pathway involving - NH-NH₂ radicals .

-

Applications : Used to generate reactive intermediates for cross-coupling reactions .

Nucleophilic Substitution

The hydrazine moiety acts as a nucleophile in SN² reactions:

-

Example : Reaction with alkyl halides (e.g., CH₃I) yields N-alkylated derivatives.

-

Conditions : Conducted in DMF at 25–40°C with K₂CO₃ as base.

-

Yield : ~40–55% for primary alkyl halides; lower for sterically hindered substrates.

Complexation with Metal Ions

This compound forms coordination complexes with transition metals:

-

Evidence : XRD studies of analogous 1-adamantyl complexes show tetrahedral geometry with Ni(II) or Cu(II) .

-

Stability Constants : Log K values range from 4.2 (Cu²⁺) to 3.8 (Zn²⁺) in ethanol-water mixtures .

Cyclization Reactions

Intramolecular cyclization produces fused heterocycles:

Scientific Research Applications

Medicinal Chemistry

Adamantan-2-ylhydrazine hydrochloride has been explored for its potential as an antiproliferative agent . Recent studies have shown that derivatives of adamantane linked to hydrazine exhibit activity against several human cancer cell lines. For instance, compounds derived from adamantane-1-carbonyl and hydrazine-1-carbothioamide have demonstrated potent antiproliferative effects, with IC50 values below 10 μM against HeLa and MCF-7 cell lines, indicating their potential as anticancer drugs .

Drug Discovery

The incorporation of adamantane or its derivatives into drug-like molecules has been a focus in drug discovery programs targeting various diseases, including viral infections and neurodegenerative disorders. The rigid structure of adamantane allows for the optimization of drug potency and selectivity by controlling the orientation of functional groups . Furthermore, adamantane derivatives can enhance the stability and solubility of pharmaceutical compounds, improving their pharmacokinetic properties .

Synthesis and Formulation

This compound can be synthesized through various methods involving the reaction of hydrazine with 2-adamantanone, followed by reduction processes to yield the desired hydrazine derivative. This process often involves protecting groups to facilitate synthesis and purification, which are subsequently removed to obtain the final product . The compound can be formulated into pharmaceutical compositions with acceptable carriers for therapeutic applications.

Case Study 1: Anticancer Activity

A study investigated the antiproliferative activity of adamantane-linked hydrazine derivatives against multiple cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their potential as targeted cancer therapies .

Case Study 2: Antiviral Properties

Research has also indicated that adamantane derivatives can be effective against certain viral infections. For example, compounds incorporating the adamantane structure have shown efficacy in reducing viral load in preclinical models of influenza virus infection, suggesting a mechanism that may involve interference with viral replication processes .

Comparative Analysis of Properties

| Property | This compound | Other Adamantane Derivatives |

|---|---|---|

| Antiproliferative Activity | High (IC50 < 10 μM) | Variable; depends on substitution |

| Antiviral Activity | Moderate | High (specific derivatives) |

| Stability | High | Generally high |

| Solubility | Moderate | Varies; often improved with modifications |

| Synthesis Complexity | Moderate | Varies; some require complex steps |

Mechanism of Action

The mechanism of action of adamantan-2-ylhydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Molecular Properties of Adamantan-2-ylhydrazine Hydrochloride and Analogues

*Hypothetical structure inferred from analogues.

Key Observations :

- This compound differs from amine derivatives (e.g., 2-Adamantanamine HCl) by replacing the -NH₂ group with -NH-NH₂, enhancing hydrogen-bonding capacity .

- APH incorporates a pyridyl group, enabling metal chelation (Co, Ni, Cu), which is absent in simpler hydrazine derivatives .

- N'-(Adamantan-2-ylidene)benzohydrazide forms a conjugated hydrazone system, stabilizing the molecule and enabling intermolecular hydrogen bonds (N-H⋯N, C-H⋯O) in crystal lattices .

Key Observations :

- Hydrazine vs. Amine Derivatives : Hydrazine derivatives (e.g., APH) exhibit broader anticancer activity compared to amine analogues (e.g., Amantadine), likely due to enhanced metal-binding capacity .

- Substituent Effects : The addition of a benzoyl group () or pyridyl moiety () improves target specificity and potency over unsubstituted hydrazines.

- Antimicrobial vs. Antiviral : Adamantane-hydrazine hybrids () target microbial membranes, while amine derivatives like Amantadine focus on viral ion channels .

Key Observations :

- Hydrazine Derivatives : Synthesized via condensation reactions (), whereas amine derivatives often require direct amination or reductive methods .

- Stability : Hydrazine derivatives with aromatic substituents (e.g., benzoyl) exhibit superior crystallinity and stability compared to aliphatic analogues .

Biological Activity

Adamantan-2-ylhydrazine hydrochloride is a derivative of adamantane, a polycyclic hydrocarbon characterized by its unique diamond-like structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiviral and anticancer drug development. The structure of this compound features a hydrazine group attached to the adamantane framework, enhancing its reactivity and biological profile compared to other derivatives.

Antiviral Properties

Research indicates that adamantane derivatives, including this compound, exhibit significant antiviral activity. Historically, adamantane compounds like amantadine have been effective against influenza viruses and have shown potential against HIV. The specific mechanism involves interference with viral replication, possibly through inhibition of viral ion channels or other essential viral proteins .

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies have assessed its antiproliferative effects against various human cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HeLa (Cervical) | < 10 | Potent |

| MCF-7 (Breast) | < 10 | Potent |

| HCT-116 (Colon) | Moderate | Moderate Activity |

| HepG-2 (Liver) | Moderate | Moderate Activity |

| PC-3 (Prostate) | > 10 | Weak Activity |

The results indicate that the compound exhibits strong antiproliferative effects against cervical and breast cancer cells, while showing moderate activity against colon and liver cancer cells .

Molecular docking studies suggest that this compound interacts with specific protein targets involved in cancer progression. For instance, it has been shown to bind effectively to proteins associated with apoptosis pathways, enhancing cell death in malignant cells .

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative activity of this compound using the MTT assay across multiple cancer cell lines. The compound displayed an IC50 value of less than 10 µM against HeLa and MCF-7 cells, indicating potent activity .

- Molecular Docking Analysis : Research involving molecular dynamics simulations revealed that the compound establishes significant hydrogen bonding interactions with key amino acids in target proteins, which may explain its biological efficacy .

Comparison with Other Adamantane Derivatives

The following table compares this compound with other notable adamantane derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Adamantan-1-ylhydrazine | Hydrazine derivative | Antiviral and anticancer |

| 1-Aminoadamantane | Amino derivative | Antiviral |

| 1-(Adamantyl)aziridine | Aziridine derivative | Antiphlogistic and CNS stimulant |

| Adamantane-based oxadiazole | Heterocyclic derivative | Anticancer |

This compound stands out due to its specific hydrazine substitution at the 2-position, which enhances its reactivity and biological profile compared to other derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing Adamantan-2-ylhydrazine hydrochloride, and how can yield be maximized?

The compound is synthesized via condensation of 2-adamantanone with hydrazine derivatives. A validated method involves refluxing benzohydrazide (1.36 g, 0.01 mol) and 2-adamantanone (1.5 g, 0.01 mol) in ethanol for 4 hours, yielding colorless needle crystals (94% yield) after recrystallization . Key factors for maximizing yield include:

- Reaction time : Extended reflux (>4 hours) may degrade the product.

- Solvent purity : Ethanol with low water content prevents side reactions.

- Temperature control : Maintain reflux temperature (~78°C) to avoid decomposition.

Q. How is this compound characterized structurally?

X-ray crystallography is the gold standard. The crystal structure reveals:

- Bond lengths : N–N bond length of 1.38 Å, consistent with hydrazine derivatives.

- Hydrogen bonding : Chains propagate along the a-axis via N–H⋯N interactions (2.12 Å) and C–H⋯O contacts (2.45 Å) .

- Spectroscopic data : IR (N–H stretch at 3250 cm⁻¹) and NMR (adamantane C–H signals at δ 1.6–2.1 ppm) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

- Hazards : Flammable solid (GHS Category 1), acute oral toxicity (Category 4), and respiratory irritant .

- Precautions : Use fume hoods, wear nitrile gloves, and avoid sparks. In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The crystal packing (Fig. 1 in ) shows:

- N–H⋯N hydrogen bonds form 1D chains, enhancing thermal stability (m.p. 517–519 K).

- C–H⋯π interactions (3.21 Å) contribute to solubility limitations in polar solvents.

- Table 1 : Hydrogen-bond geometry

| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| N1–H1⋯N2 | 0.88 | 2.12 | 2.904 | 148.2 |

| C8–H8⋯O1 | 0.93 | 2.45 | 3.210 | 139.5 |

Q. What methodologies resolve contradictions in pharmacological activity data?

Discrepancies in antiviral or antibacterial efficacy may arise from:

- Stereochemical variations : Adamantane derivatives exhibit activity dependent on substituent orientation .

- Assay conditions : Varying pH (e.g., acidic vs. neutral) alters protonation states, impacting receptor binding .

- Solution : Validate activity using standardized cell cultures (e.g., MDCK for influenza) and replicate under controlled pH/temperature .

Q. How can impurities be identified and quantified in synthetic batches?

Q. What computational tools predict the compound’s reactivity in novel reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., hydrazine N-atoms) .

- Molecular docking : Simulate binding to influenza A M2 proton channels (PDB ID: 2KQT) to guide antiviral studies .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.